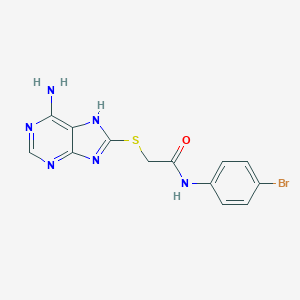![molecular formula C32H33N3O2 B297308 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B297308.png)
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione, also known as APM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. APM belongs to the class of imidazolidinedione derivatives and has shown promise as a potent antitumor agent.
Mecanismo De Acción
The exact mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in the regulation of cell growth and proliferation. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of topoisomerase I and II, enzymes that are essential for DNA replication and repair. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione also inhibits the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to have minimal toxicity to normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione is its potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise to synthesize, making it difficult to produce in large quantities. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has not yet undergone clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for further research on 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione. One area of research is to optimize the synthesis method to improve yield and purity. Another area of research is to investigate the safety and efficacy of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 4-(1-adamantyl)benzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of triethylamine. The resulting product is then reacted with 2,4-thiazolidinedione to produce 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione. The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been optimized to improve yield and purity, and several modifications have been made to the original method.
Aplicaciones Científicas De Investigación
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has also been shown to inhibit tumor growth in animal models, suggesting that it may have potential as a cancer treatment.
Propiedades
Fórmula molecular |
C32H33N3O2 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C32H33N3O2/c1-20-12-25(16-29-30(36)35(31(37)33-29)27-6-4-3-5-7-27)21(2)34(20)28-10-8-26(9-11-28)32-17-22-13-23(18-32)15-24(14-22)19-32/h3-12,16,22-24H,13-15,17-19H2,1-2H3,(H,33,37)/b29-16+ |
Clave InChI |
GQCKDMQCWVQCPR-MUFRIFMGSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)N(C(=O)N6)C7=CC=CC=C7 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=O)N6)C7=CC=CC=C7 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=O)N6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![propyl 3-[[(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B297239.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297241.png)
amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297242.png)
![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B297247.png)
![2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)acetamide](/img/structure/B297248.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297251.png)